molecular formula C3H8ClNO3 B2818433 (S)-2-(Aminooxy)propanoic acid hydrochloride CAS No. 42989-98-0

(S)-2-(Aminooxy)propanoic acid hydrochloride

Cat. No.: B2818433
CAS No.: 42989-98-0
M. Wt: 141.55
InChI Key: CWEWBCLCRPGTIO-DKWTVANSSA-N
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Description

(S)-2-(Aminooxy)propanoic acid hydrochloride is a chemical compound with significant interest in various scientific fields It is a derivative of propanoic acid, featuring an aminooxy functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Aminooxy)propanoic acid hydrochloride typically involves the reaction of (S)-2-bromo-propanoic acid with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the aminooxy group. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Aminooxy)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction of the aminooxy group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted propanoic acid derivatives.

Scientific Research Applications

(S)-2-(Aminooxy)propanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in enzyme inhibition studies and as a probe for studying metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including enzyme inhibition and modulation of metabolic processes.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(Aminooxy)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Aminooxy)propanoic acid hydrochloride: The enantiomer of (S)-2-(Aminooxy)propanoic acid hydrochloride with similar chemical properties but different biological activity.

    2-(Aminooxy)acetic acid hydrochloride: A structurally related compound with an aminooxy group attached to an acetic acid backbone.

    2-(Aminooxy)butanoic acid hydrochloride: Another analog with an extended carbon chain.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its interaction with biological targets. This stereochemical specificity can result in distinct biological activities compared to its analogs, making it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-aminooxypropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3.ClH/c1-2(7-4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H/t2-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEWBCLCRPGTIO-DKWTVANSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)ON.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)ON.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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